molecular formula C14H16N2O4 B14482374 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane CAS No. 65963-34-0

1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane

Cat. No.: B14482374
CAS No.: 65963-34-0
M. Wt: 276.29 g/mol
InChI Key: MBUANVDGILMNNM-UHFFFAOYSA-N
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Description

1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane is a compound that belongs to the bicyclo[2.2.2]octane family. This compound is characterized by its unique bicyclic structure, which includes a nitro group and a nitrophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane typically involves the nitration of bicyclo[2.2.2]octane derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the bicyclo[2.2.2]octane ring .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane involves its interaction with molecular targets through its nitro and nitrophenyl groups. These functional groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .

Properties

CAS No.

65963-34-0

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C14H16N2O4/c17-15(18)12-3-1-11(2-4-12)13-5-8-14(9-6-13,10-7-13)16(19)20/h1-4H,5-10H2

InChI Key

MBUANVDGILMNNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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